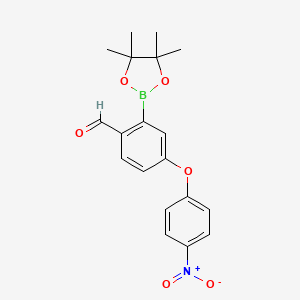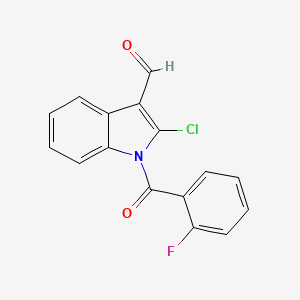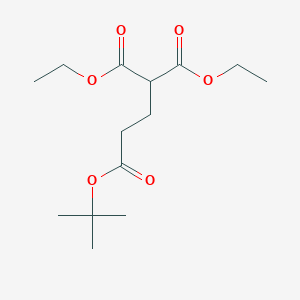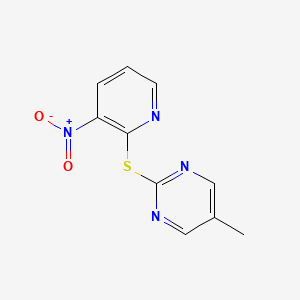
Pyrimidine, 5-methyl-2-((3-nitro-2-pyridinyl)thio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-2-(3-nitropyridin-2-yl)sulfanyl-pyrimidine is a heterocyclic compound with a unique structure that includes both pyrimidine and pyridine rings.
Vorbereitungsmethoden
The synthesis of 5-methyl-2-(3-nitropyridin-2-yl)sulfanyl-pyrimidine typically involves the reaction of 5-methyl-2-thiouracil with 3-nitropyridine-2-thiol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product .
Analyse Chemischer Reaktionen
5-methyl-2-(3-nitropyridin-2-yl)sulfanyl-pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as tin(II) chloride or iron powder in acidic conditions, leading to the formation of the corresponding amine.
Wissenschaftliche Forschungsanwendungen
5-methyl-2-(3-nitropyridin-2-yl)sulfanyl-pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antiviral agent, particularly against influenza viruses.
Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific electronic properties.
Biological Research: It is used as a probe to study the interactions between proteins and small molecules, providing insights into protein function and structure.
Wirkmechanismus
The mechanism of action of 5-methyl-2-(3-nitropyridin-2-yl)sulfanyl-pyrimidine involves its interaction with specific molecular targets. In the case of its antiviral activity, the compound binds to viral proteins, disrupting their normal function and inhibiting viral replication. The exact molecular pathways involved in these interactions are still under investigation, but it is believed that the compound interferes with the viral life cycle at multiple stages .
Vergleich Mit ähnlichen Verbindungen
5-methyl-2-(3-nitropyridin-2-yl)sulfanyl-pyrimidine can be compared with other similar compounds, such as:
2-(3-nitropyridin-2-yl)sulfanyl-pyrimidine: This compound lacks the methyl group at the 5-position, which may affect its reactivity and binding properties.
5-methyl-2-(2-nitropyridin-3-yl)sulfanyl-pyrimidine: The position of the nitro group on the pyridine ring is different, which can influence the compound’s chemical behavior and biological activity.
These comparisons highlight the unique structural features of 5-methyl-2-(3-nitropyridin-2-yl)sulfanyl-pyrimidine and its potential advantages in various applications.
Eigenschaften
CAS-Nummer |
73768-47-5 |
|---|---|
Molekularformel |
C10H8N4O2S |
Molekulargewicht |
248.26 g/mol |
IUPAC-Name |
5-methyl-2-(3-nitropyridin-2-yl)sulfanylpyrimidine |
InChI |
InChI=1S/C10H8N4O2S/c1-7-5-12-10(13-6-7)17-9-8(14(15)16)3-2-4-11-9/h2-6H,1H3 |
InChI-Schlüssel |
VLJNALDOMOTHNF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(N=C1)SC2=C(C=CC=N2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 6-[(formylamino)methyl]-3-pyridinecarboxylate](/img/structure/B13994702.png)
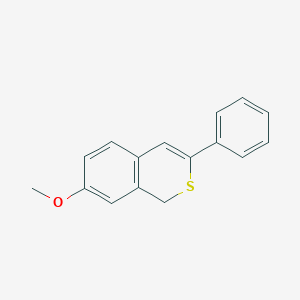
![4-{[3-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)propyl]amino}benzoic acid](/img/structure/B13994706.png)

![n-(Butylcarbamoyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B13994711.png)
![2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridin-1-yl]ethanol](/img/structure/B13994727.png)
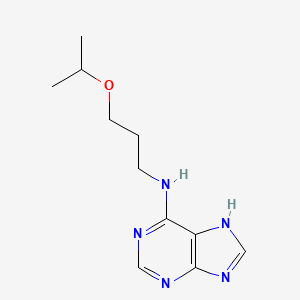
![2-[1,3-Bis(4-methylphenyl)imidazolidin-2-ylidene]-1,3-bis(4-methylphenyl)imidazolidine](/img/structure/B13994732.png)
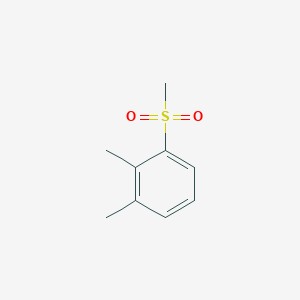
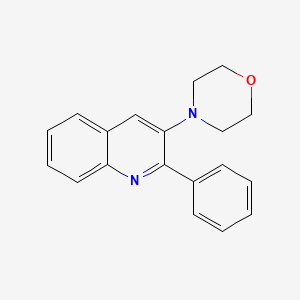
![3,3'-(Methanediyldicyclohexane-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea]](/img/structure/B13994757.png)
